Cas no 1806740-93-1 (Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)

Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate
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- インチ: 1S/C10H11F3N2O4/c1-18-8(17)3-5-2-7(16)15-9(6(5)4-14)19-10(11,12)13/h2H,3-4,14H2,1H3,(H,15,16)
- InChIKey: RLWIHVWJBGEABF-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(CN)C(=CC(N1)=O)CC(=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 454
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 90.6
Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029093426-1g |
Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate |
1806740-93-1 | 97% | 1g |
$1,549.60 | 2022-03-31 |
Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate 関連文献
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Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetateに関する追加情報
Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806740-93-1): An Overview
Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806740-93-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The chemical structure of Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate is characterized by a pyridine ring substituted with an aminomethyl group at the 3-position, a hydroxyl group at the 6-position, and a trifluoromethoxy group at the 2-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate in modulating key signaling pathways involved in inflammation and cancer. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate has also been investigated for its potential anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of cell cycle progression and the activation of caspase-dependent apoptotic pathways. These findings suggest that Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate could be developed as a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate have also been studied to assess its suitability for clinical applications. Research has shown that this compound exhibits favorable oral bioavailability and metabolic stability, which are crucial factors for drug development. Furthermore, preliminary toxicity studies have indicated that Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
The synthesis of Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate has been optimized using various methodologies to improve yield and purity. One common approach involves the reaction of 2-trifluoromethoxy-pyridin-3-carbaldehyde with methyl glycolate in the presence of an appropriate base, followed by reductive amination to introduce the aminomethyl group. This synthetic route provides a scalable and efficient method for producing high-quality material for further research and development.
In conclusion, Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806740-93-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in both academic research and pharmaceutical development. As ongoing studies continue to elucidate its mechanisms of action and safety profile, this compound holds significant promise for addressing unmet medical needs in areas such as inflammation and cancer.
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